molecular formula C27H25N3O3 B2383971 (Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide CAS No. 764691-20-5

(Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide

Cat. No.: B2383971
CAS No.: 764691-20-5
M. Wt: 439.515
InChI Key: JJUYLPHBWKDPGK-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyano group, a morpholine ring, and phenyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the enamine intermediate: This step involves the reaction of a suitable aldehyde with a secondary amine, such as morpholine, under acidic conditions to form the enamine intermediate.

    Addition of the cyano group: The enamine intermediate is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group.

    Coupling with phenylmethoxyphenyl group: The final step involves the coupling of the cyano-enamine intermediate with a phenylmethoxyphenyl derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and morpholine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-Cyano-N-(4-piperidin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    (Z)-2-Cyano-N-(4-pyrrolidin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in (Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide distinguishes it from similar compounds. The morpholine ring contributes to its unique chemical properties, such as increased solubility and specific binding interactions with biological targets.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c28-19-23(18-21-6-12-26(13-7-21)33-20-22-4-2-1-3-5-22)27(31)29-24-8-10-25(11-9-24)30-14-16-32-17-15-30/h1-13,18H,14-17,20H2,(H,29,31)/b23-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUYLPHBWKDPGK-NKFKGCMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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